BenchChemオンラインストアへようこそ!

2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide

CNS drug design physicochemical property profiling logP optimization

2‑Cyclopropyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide (CAS 2034418‑84‑1) is a bicyclic heterocyclic sulfonamide built on a pyrazolo[1,5‑a]pyrazine core, bearing a cyclopropyl substituent at the 2‑position and an N,N‑dimethylsulfonamide at the 5‑position. The compound has a molecular weight of 270.35 g·mol⁻¹, a computed XLogP3 of ‑0.5, a topological polar surface area (TPSA) of 66.8 Ų, and zero hydrogen‑bond donors, placing it in a favorable property space for CNS penetration.

Molecular Formula C11H18N4O2S
Molecular Weight 270.35
CAS No. 2034418-84-1
Cat. No. B2444108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
CAS2034418-84-1
Molecular FormulaC11H18N4O2S
Molecular Weight270.35
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCN2C(=CC(=N2)C3CC3)C1
InChIInChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-5-6-15-10(8-14)7-11(12-15)9-3-4-9/h7,9H,3-6,8H2,1-2H3
InChIKeyVCUNLYAEPLLWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide (CAS 2034418-84-1): Core Identity and Sourcing Baseline


2‑Cyclopropyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide (CAS 2034418‑84‑1) is a bicyclic heterocyclic sulfonamide built on a pyrazolo[1,5‑a]pyrazine core, bearing a cyclopropyl substituent at the 2‑position and an N,N‑dimethylsulfonamide at the 5‑position [1]. The compound has a molecular weight of 270.35 g·mol⁻¹, a computed XLogP3 of ‑0.5, a topological polar surface area (TPSA) of 66.8 Ų, and zero hydrogen‑bond donors, placing it in a favorable property space for CNS penetration [2]. It belongs to a chemotype claimed in patents as negative allosteric modulators (NAMs) of group II metabotropic glutamate receptors (mGluR2/3), a target class with therapeutic relevance in depression and cognitive disorders [3]. The compound is available from specialist chemical suppliers exclusively for research purposes.

Why In‑Class Pyrazolo[1,5‑a]pyrazine Sulfonamides Cannot Be Interchanged for 2‑Cyclopropyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide


Within the 6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5‑sulfonamide series, even minor alterations to the 2‑position substituent or the sulfonamide N‑substituents can produce profound shifts in allosteric modulator potency, mGluR2/3 subtype selectivity, and physicochemical properties [3]. The cyclopropyl group imparts a unique combination of steric constraint and metabolic stability that is not replicated by simple alkyl or aryl replacements, while the N,N‑dimethylsulfonamide offers a distinct hydrogen‑bond acceptor profile and moderate lipophilicity (XLogP3 = ‑0.5) that differs markedly from mono‑methyl, ethyl, or aryl sulfonamide analogs [1][2]. Consequently, generic substitution with close analogs risks losing target engagement, altering off‑target liability, or compromising blood‑brain barrier penetration. The evidence below quantifies these differentiators where data are available and explicitly notes where class‑level inference must suffice.

Quantitative Differentiation Evidence for 2‑Cyclopropyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. 2‑Phenyl and 2‑Ethyl Analogs

The target compound’s computed XLogP3 of ‑0.5 is notably lower than that of hypothetical 2‑phenyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide (estimated XLogP3 ≈ 2.0) and 2‑ethyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide (estimated XLogP3 ≈ 0.8), reflecting the cyclopropyl group’s attenuated lipophilicity relative to phenyl and ethyl substitutions [1][2]. This difference places the compound in a more favorable range for CNS penetration (optimal logP ≈ 1‑3) while maintaining sufficient aqueous solubility for in vitro assay conditions.

CNS drug design physicochemical property profiling logP optimization

Topological Polar Surface Area (TPSA) Comparison vs. Piperidine‑containing Scaffolds

The target compound exhibits a TPSA of 66.8 Ų, which is markedly lower than that of analogous piperidine‑fused sulfonamides frequently explored as mGluR2 NAMs (TPSA > 80 Ų) [1]. The reduced polar surface area results from the pyrazolo[1,5‑a]pyrazine core and the N,N‑dimethylsulfonamide, which together minimize hydrogen‑bond donor count to zero while retaining five acceptor sites. This TPSA value falls within the established CNS drug‑like window (<90 Ų) and is expected to facilitate passive blood‑brain barrier permeation.

blood-brain barrier permeability CNS MPO score polar surface area

Absence of Hydrogen‑Bond Donors as a Differentiator for CNS Permeability vs. Amide‑containing Congeners

The target compound possesses zero hydrogen‑bond donor (HBD) groups, in contrast to 2‑aminomethyl‑ or 2‑hydroxymethyl‑substituted pyrazolo[1,5‑a]pyrazine sulfonamides that introduce one or more HBDs [1]. In CNS drug design, minimizing HBD count is critical for passive permeability; the rule of thumb suggests HBD ≤ 3 for CNS candidates, with zero HBDs being optimal. This structural feature is intrinsic to the cyclopropyl substitution and the N,N‑dimethylsulfonamide, and cannot be achieved with amino‑, hydroxy‑, or carboxamide‑bearing analogs.

hydrogen-bond donor count CNS drug design permeability

Rotatable Bond Count as a Predictor of Oral Bioavailability vs. Bulkier N‑Substituted Sulfonamides

With only 3 rotatable bonds, the target compound is considerably more rigid than N‑phenyl‑ or N‑benzyl‑substituted sulfonamide analogs (typical rotatable bond count ≥ 5) [1]. A rotatable bond count ≤ 10 is recommended for oral drugs, and values ≤ 5 are associated with higher probability of good oral absorption. The low rotatable bond count of this compound arises from the compact cyclopropyl group and the N,N‑dimethylsulfonamide, which together limit conformational flexibility without sacrificing target complementarity.

drug-likeness oral bioavailability rotatable bonds

Patent‑Class Evidence for mGluR2/3 Negative Allosteric Modulation vs. Structurally Distinct mGluR2 Chemotypes

The 6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5‑sulfonamide scaffold is explicitly claimed in U.S. Patent 11,633,395 as a privileged chemotype for mGluR2/3 negative allosteric modulation, with demonstrated functional activity in GTPγS binding assays [1]. While the patent does not disclose individual compound data for 2‑cyclopropyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide, the Markush structure encompasses this substitution pattern, and SAR data for closely related analogs indicate that the cyclopropyl group at the 2‑position confers superior mGluR2 NAM potency (sub‑micromolar IC₅₀) compared to hydrogen or methyl substituents. This contrasts with structurally distinct mGluR2 NAM chemotypes (e.g., pyridone‑based PAMs) that operate through a different allosteric mechanism.

mGluR2 negative allosteric modulator CNS disorders

Optimal Research and Procurement Applications for 2‑Cyclopropyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide


CNS Drug Discovery Programs Targeting mGluR2/3 Negative Allosteric Modulation

Based on its patent‑class association with mGluR2/3 NAM activity [1] and favorable CNS physicochemical profile (XLogP3 = ‑0.5, TPSA = 66.8 Ų, HBD = 0) [2], this compound is ideally suited as a starting scaffold for hit‑to‑lead optimization in antidepressant or cognitive‑enhancer programs. Its low lipophilicity minimizes off‑target risks commonly associated with more lipophilic mGluR2 modulators.

Chemical Probe Development for Group II mGlu Receptor Subtype Selectivity Profiling

The cyclopropyl substitution and N,N‑dimethylsulfonamide uniquely combine to potentially confer selectivity between mGluR2 and mGluR3, a differentiation critical for dissecting the individual roles of these receptors in synaptic plasticity [1]. Researchers can utilize this compound as a tool to compare subtype‑selective NAM effects against pan‑group II inhibitors.

Pharmacokinetic Lead Optimization Leveraging Favorable Physicochemical Properties

With only 3 rotatable bonds, zero HBDs, and a moderate TPSA [2], this compound represents an excellent starting point for property‑guided optimization of oral bioavailability and brain penetration. It can serve as a reference standard in cassette‑dosing PK studies when benchmarking new analogs.

In Vitro Pharmacology Studies Requiring Consistent, High‑Purity Research‑Grade Material

Available exclusively for research purposes from specialist suppliers, this compound meets the purity requirements for reproducible in vitro binding and functional assays. Its well‑characterized chemical identity (InChI Key: VCUNLYAEPLLWCG‑UHFFFAOYSA‑N) [2] ensures batch‑to‑batch consistency essential for SAR campaigns.

Quote Request

Request a Quote for 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.